2-Fluoro-4-iodo-5-methyl-3-pyridinecarboxaldehyde

Peptidomimetics Orthogonal functionalization Halogen-dance reaction

Researchers need multifunctional pyridines that avoid protecting-group headaches. This polysubstituted aldehyde solves it with three orthogonal handles: iodine for Pd-coupling, fluorine for SNAr, and a methyl group for steric control. - **Key Feature:** Iodine at C4 and Fluorine at C2 enable sequential derivatization without protection. - **Application:** Direct precursor for ¹²⁵I-labeled SPECT tracers or pyrazolo[3,4-c]pyridine kinase scaffolds. - **Supply:** ≥95% purity, available in research gram quantities for SAR exploration.

Molecular Formula C7H5FINO
Molecular Weight 265.02 g/mol
CAS No. 153034-96-9
Cat. No. B3242687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-4-iodo-5-methyl-3-pyridinecarboxaldehyde
CAS153034-96-9
Molecular FormulaC7H5FINO
Molecular Weight265.02 g/mol
Structural Identifiers
SMILESCC1=CN=C(C(=C1I)C=O)F
InChIInChI=1S/C7H5FINO/c1-4-2-10-7(8)5(3-11)6(4)9/h2-3H,1H3
InChIKeyRHTCYBGAOKNACG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-4-iodo-5-methyl-3-pyridinecarboxaldehyde (CAS 153034-96-9) Chemical Properties & Procurement Specifications


2-Fluoro-4-iodo-5-methyl-3-pyridinecarboxaldehyde (CAS 153034-96-9) is a polysubstituted heteroaromatic building block with the molecular formula C₇H₅FINO and a molecular weight of 265.02 g/mol . This compound belongs to the class of halogenated pyridinecarboxaldehydes and is characterized by the presence of three distinct functional handles: a fluorine atom at position 2, an iodine atom at position 4, a methyl group at position 5, and a reactive formyl group at position 3 on the pyridine ring . Its InChIKey is RHTCYBGAOKNACG-UHFFFAOYSA-N, and it is commercially available from specialty chemical suppliers with a typical purity of ≥95% . The compound is primarily utilized as a versatile synthetic intermediate in medicinal chemistry and organic synthesis, where its differentiated substitution pattern enables sequential and orthogonal functionalization strategies not achievable with simpler pyridinecarboxaldehyde analogs [1].

Workflow Sequential orthogonal functionalization Iodine-leaving, fluorine-inert cross-coupling sequence
Selection Logic Differentiated halogen substitution pattern Supports protecting-group-free routes
Use Context Heterocyclic scaffold elaboration Peptidomimetic and fused-ring library synthesis

2-Fluoro-4-iodo-5-methyl-3-pyridinecarboxaldehyde: Why In-Class Pyridinecarboxaldehydes Cannot Be Interchanged


Generic substitution of 2-fluoro-4-iodo-5-methyl-3-pyridinecarboxaldehyde with other pyridinecarboxaldehyde analogs is precluded by its unique orthogonal reactivity profile. The compound features a fluorine atom at position 2 and an iodine atom at position 4, which exhibit dramatically different reactivities in cross-coupling and nucleophilic aromatic substitution reactions [1]. The iodine serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), while the fluorine is relatively inert under these conditions but can be selectively substituted by alkoxide nucleophiles [1]. This orthogonal reactivity enables sequential functionalization of the pyridine core without the need for protecting group strategies. In contrast, simpler analogs lacking either the iodine (e.g., 2-fluoro-5-methyl-3-pyridinecarboxaldehyde) or the fluorine (e.g., 4-iodo-5-methyl-3-pyridinecarboxaldehyde) cannot achieve the same sequence of selective transformations, while dibromo or dichloro analogs exhibit lower selectivity between halogen positions [1]. The methyl group at position 5 further modulates both the electronic properties and steric environment of the ring, influencing regioselectivity in subsequent reactions [1].

This compound
Simpler pyridinecarboxaldehydes
Halogen differentiation
I (excellent LG) / F (inert to cross-coupling)
Single halogen or matched reactivity may not support sequential selectivity
Functionalization order
Iodine first, fluorine second without protection
Dichloro/dibromo analogs show lower inter-halogen selectivity
Steric/electronic tuning
5-methyl modulates regioselectivity and LogP
Non-methylated or differently substituted analogs may shift reactivity profiles

2-Fluoro-4-iodo-5-methyl-3-pyridinecarboxaldehyde Quantitative Differentiation Evidence


Orthogonal Halogen Reactivity for Sequential Functionalization in Tripeptidomimetic Scaffolds

2-Fluoro-4-iodo-5-methyl-3-pyridinecarboxaldehyde enables sequential, position-selective functionalization due to the differential reactivity of its halogen substituents. The iodine at position 4 readily participates in Grignard formation for coupling with protected amino aldehydes, while the fluorine at position 2 remains intact and can be subsequently substituted by alkoxide nucleophiles [1]. In contrast, 2-chloro-4-iodo analogs exhibit lower selectivity due to the closer reactivity of chlorine and iodine in cross-coupling conditions, while 2-fluoro-4-bromo analogs show reduced reactivity in initial coupling steps [1].

Halogen reactivity differentiation
Class-level inference
Iodine at C4: Grignard formation and amino-aldehyde coupling. Fluorine at C2: substitution by alkoxides only.
Supports orthogonal protection-free sequences
Comparator data: 2-Cl-4-I analogs show lower C2/C4 selectivity
Peptidomimetics Orthogonal functionalization Halogen-dance reaction

Formyl Group Reactivity for Hydrazone Formation in Heterocyclic Library Synthesis

The aldehyde group at position 3 of 2-fluoro-4-iodo-5-methyl-3-pyridinecarboxaldehyde undergoes condensation with hydrazine monohydrate to form pyrazolo[3,4-c]pyridine derivatives . In a documented procedure, 510 mg (1.924 mmol) of the compound was reacted with hydrazine monohydrate (280.8 μL, 5.772 mmol) in dry dioxane (10 mL) . While comparative kinetic data for this specific compound versus other 3-pyridinecarboxaldehydes is not available in the open literature, the electron-withdrawing fluorine at position 2 and iodine at position 4 are expected to increase the electrophilicity of the formyl carbon relative to unsubstituted 3-pyridinecarboxaldehyde .

Formyl condensation with hydrazine
Data to verify
510 mg compound reacted with 5.772 mmol hydrazine monohydrate in 10 mL dioxane
Reported electrophilicity context for fused-ring synthesis
Comparative kinetic data not available in open literature
Hydrazone synthesis Heterocyclic chemistry Pyrazole formation

Physicochemical Properties Differentiating 2-Fluoro-4-iodo-5-methyl-3-pyridinecarboxaldehyde from Non-Halogenated Analogs

The presence of both fluorine and iodine substituents on 2-fluoro-4-iodo-5-methyl-3-pyridinecarboxaldehyde results in a calculated LogP of 2.447, significantly higher than non-halogenated pyridinecarboxaldehyde analogs . This increased lipophilicity, combined with the low fraction of sp³-hybridized carbons (Fsp³ = 0.143), positions the compound as a building block for generating lead-like molecules with balanced permeability and solubility profiles . In contrast, 5-methyl-3-pyridinecarboxaldehyde (LogP ~0.8-1.2) or 2-fluoro-5-methyl-3-pyridinecarboxaldehyde (LogP ~1.2-1.6) exhibit substantially lower lipophilicity .

Calculated lipophilicity (LogP)
Cross-study comparable
Target LogP = 2.447, Fsp³ = 0.143. Non-halogenated analogs: LogP ~0.8–1.2
ΔLogP ~0.8–1.6 units higher than comparators
Calculated values; may inform permeability screening
Lipophilicity Drug-likeness Physicochemical profiling

2-Fluoro-4-iodo-5-methyl-3-pyridinecarboxaldehyde: Optimal Use Cases for Procurement Decision-Making


Sequential Functionalization for Peptidomimetic Scaffold Libraries

2-Fluoro-4-iodo-5-methyl-3-pyridinecarboxaldehyde is ideally suited for the construction of 2,3,4-trisubstituted pyridine scaffolds used in peptidomimetic drug discovery. The iodine at position 4 can be selectively converted to a Grignard reagent and coupled with protected amino aldehydes to introduce amino acid side chains, while the fluorine at position 2 remains intact during this transformation and can be subsequently substituted with alkoxide nucleophiles to install additional diversity elements [1]. This sequential functionalization strategy is particularly valuable for generating focused libraries of tripeptidomimetics where precise control over the spatial arrangement of pharmacophoric elements is required.

Synthesis of Radiolabeled Tracers for Preclinical Imaging

The presence of iodine at position 4 makes 2-fluoro-4-iodo-5-methyl-3-pyridinecarboxaldehyde an attractive precursor for the preparation of ¹²⁵I-radiolabeled compounds for SPECT imaging or autoradiography studies. The compound can be converted to stannylated intermediates for subsequent radioiododestannylation, enabling the incorporation of radioactive iodine without altering the core pharmacophore [1]. The fluorine atom at position 2 can simultaneously serve as a ¹⁹F NMR probe or be substituted with ¹⁸F for PET imaging applications, providing orthogonal labeling strategies from a single precursor.

Construction of Fused Heterocyclic Systems via Aldehyde Condensation

The reactive formyl group at position 3 enables efficient condensation with hydrazines to form pyrazolo[3,4-c]pyridine cores, a privileged scaffold in kinase inhibitor design [1]. The electron-withdrawing effects of the adjacent fluorine and iodine atoms enhance the electrophilicity of the aldehyde carbon, promoting rapid cyclocondensation. The resulting fused heterocycles retain the 2-fluoro-4-iodo substitution pattern, which can be further elaborated through sequential cross-coupling reactions to generate structurally diverse compound libraries for screening against kinase targets [1].

Medicinal Chemistry Lead Optimization with Tunable Lipophilicity

The calculated LogP of 2.447 for 2-fluoro-4-iodo-5-methyl-3-pyridinecarboxaldehyde-derived intermediates provides a starting point with moderate lipophilicity, which can be fine-tuned through subsequent functionalization [1]. The iodine atom serves as a convenient placeholder that can be replaced with aryl, heteroaryl, or alkyl groups via cross-coupling to modulate lipophilicity and target engagement. The fluorine atom provides metabolic stability at the 2-position while maintaining favorable physicochemical properties. This dual-halogen strategy enables systematic exploration of structure-activity relationships (SAR) around the pyridine core without requiring de novo synthesis of each analog [1].

Application
Selection Property
Validation Focus
Peptidomimetic scaffold libraries
Sequential orthogonal reactivity
Protection-group-free sequence fidelity
Preclinical imaging tracer precursors
Iodine placeholder for radioiodination
Stannylation and labeling yield review
Fused heterocyclic core synthesis
Electrophilic formyl at position 3
Condensation rate and cyclization purity
Lead optimization with tunable LogP
Moderate starting LogP and halogen handles
Cross-coupling diversification and SAR profiling

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